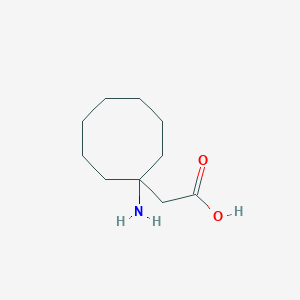![molecular formula C13H9ClO3 B3032921 (2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 62806-36-4](/img/structure/B3032921.png)
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid
描述
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid is a chlorinated derivative of the furan-2-ylpropanoic acid family. It is a synthetic compound that is used in a variety of scientific research applications. Its structure is composed of a five-membered ring system with a 3-chlorophenyl substituent at the 2-position and a prop-2-enoic acid at the 3-position. It is a colorless solid substance with a molecular weight of 276.6 g/mol. It is soluble in acetonitrile and has a melting point of 163-164°C.
科学研究应用
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid is used in scientific research applications such as the synthesis of pharmaceuticals and other compounds, the study of enzyme inhibition, and the study of cell signaling pathways. It has also been used in the development of new drugs and in the study of the structure and function of proteins.
作用机制
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid binds to specific amino acid residues in proteins, which causes a conformational change in the protein structure. This conformational change affects the protein's ability to interact with other molecules and can lead to changes in the protein's function. It has also been shown to inhibit the activity of certain enzymes, which can lead to changes in the cell's metabolism.
Biochemical and Physiological Effects
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the cell's metabolism. It has also been shown to modulate the expression of certain genes and proteins, which can lead to changes in cellular processes. Additionally, it has been shown to affect the activity of certain receptors, which can lead to changes in cell signaling pathways.
实验室实验的优点和局限性
The main advantage of using (2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid in lab experiments is its ability to bind to specific amino acid residues in proteins, which can lead to changes in the protein's function. Additionally, it can be used to modulate the expression of certain genes and proteins, which can lead to changes in cellular processes. The main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, it can be toxic if not handled properly.
未来方向
Future research on (2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid could include further investigation into its effects on cell signaling pathways and its ability to modulate gene expression. Additionally, further research could be done to explore its potential as an inhibitor of certain enzymes and its ability to bind to specific amino acid residues in proteins. Additionally, research could be done to explore its potential as an anti-cancer agent and its ability to modulate the activity of certain receptors. Finally, further research could be done to explore its potential as an anti-inflammatory agent and its ability to affect the activity of certain enzymes.
属性
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAPEVHCQSTXDR-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62806-36-4 | |
| Record name | 2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62806-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzamide, N-[(cyclopropylamino)thioxomethyl]-](/img/structure/B3032841.png)
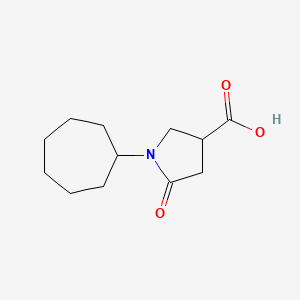
![3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3032844.png)
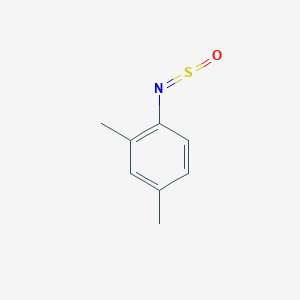
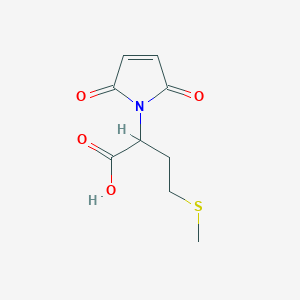
![4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate](/img/no-structure.png)
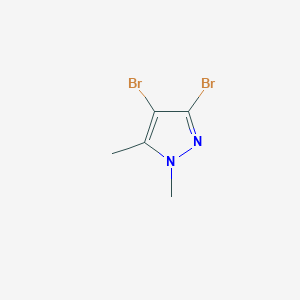
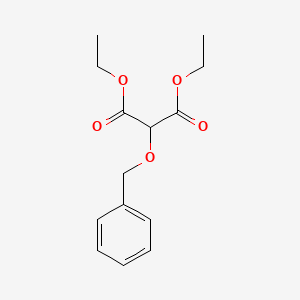
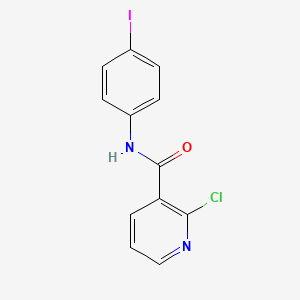
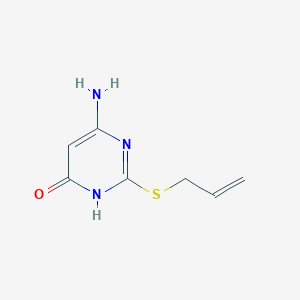
![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)

